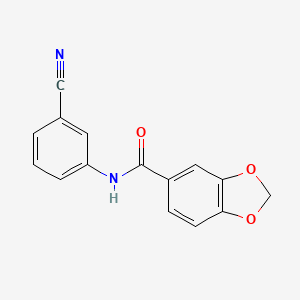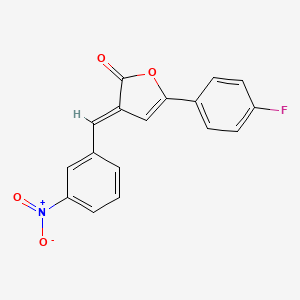
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide, also known as DNTB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DNTB is a member of the acrylamide family of compounds, which are known for their diverse range of biological and chemical properties. In
科学的研究の応用
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in a variety of scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. This compound has been shown to have potent anti-tumor activity in vitro, and studies have also suggested that it may have neuroprotective effects in animal models of Alzheimer's disease. This compound has also been studied for its potential use as a fluorescent probe for the detection of protein-ligand interactions.
作用機序
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes involved in tumor growth and inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and may also inhibit cell proliferation and migration. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis. In animal models, this compound has been shown to improve cognitive function and reduce oxidative stress in the brain.
実験室実験の利点と制限
One of the primary advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. This compound is also relatively stable and can be stored for extended periods of time. One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications. Additionally, this compound has not yet been extensively studied in vivo, which may limit its potential for clinical use.
将来の方向性
There are several potential future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide. One area of interest is in the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects. Another potential direction is in the development of new fluorescent probes based on the structure of this compound, which may have improved sensitivity and specificity for the detection of protein-ligand interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases such as cancer and Alzheimer's disease.
合成法
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 3-cyano-4,5-dimethyl-2-thiophene carboxylic acid with 4-fluoroaniline in the presence of phosphorus oxychloride. This reaction leads to the formation of the intermediate 3-(4-fluorophenyl)-N-(3-cyano-4,5-dimethyl-2-thienyl)acrylamide, which can be further purified to yield this compound. The synthesis of this compound is relatively straightforward and can be performed in a standard laboratory setting.
特性
IUPAC Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-11(2)21-16(14(10)9-18)19-15(20)8-5-12-3-6-13(17)7-4-12/h3-8H,1-2H3,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAAIDQPQYKYPB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)






![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)
![1-(2-fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5698884.png)
